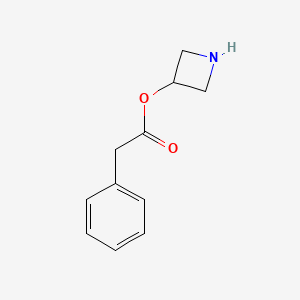

Azetidin-3-yl 2-phenylacetate

Description

Significance of Four-Membered Nitrogen Heterocycles in Synthetic Chemistry

Four-membered nitrogen heterocycles, such as azetidines and the well-known β-lactams (2-azetidinones), are pivotal structural motifs in organic synthesis. nih.govnih.gov Their significance stems from several key factors:

Biological Activity: These ring systems are integral to a wide array of biologically active compounds, including antibiotics, and serve as scaffolds in the design of new therapeutic agents. nih.govnih.govnumberanalytics.com In fact, over 75% of drugs approved by the FDA contain nitrogen-containing heterocyclic moieties. nih.gov

Synthetic Versatility: Azetidines are valuable building blocks for the synthesis of more complex nitrogen-containing molecules. nih.govnumberanalytics.com Their strained four-membered ring can be strategically opened to yield other heterocyclic and acyclic compounds. cem.com

Unique Structural Properties: The inherent ring strain and the presence of the nitrogen heteroatom impart unique chemical and physical properties to these molecules, influencing their reactivity and conformational behavior. numberanalytics.comrsc.org

The ability of the nitrogen atom to form hydrogen bonds is a key factor in the therapeutic applications of many nitrogen-based heterocycles. nih.gov

Historical Context and Evolution of Azetidine (B1206935) Chemistry

The journey of azetidine chemistry began with the first synthesis of the parent azetidine molecule in 1888. The 20th century saw a significant expansion in the exploration of azetidine derivatives, driven by the need to modulate the reactivity of the strained ring system. A notable advancement came in the early 1980s with the development of reliable synthetic routes to 1-tosylazetidine, a key intermediate.

The evolution of synthetic methodologies has continued, with researchers developing more efficient and selective methods for preparing and functionalizing azetidines. frontiersin.org These advancements include one-pot syntheses from amino alcohols and advanced catalytic methods for stereoselective synthesis. The study of alkaloids, which are naturally occurring nitrogenous compounds, has also contributed significantly to the broader understanding and development of nitrogen-containing heterocycles. hebmu.edu.cn

Structural Characteristics and Conformational Dynamics of the Azetidin-3-yl Core

The azetidin-3-yl core possesses distinct structural features that influence the properties of its derivatives.

Ring Puckering and Inversion: Unlike the nearly planar oxetane (B1205548) and thietane (B1214591) rings, the azetidine ring has a puckered conformation. rsc.org It undergoes a dynamic process of interconversion between equivalent puckered conformations through a combination of ring puckering and nitrogen inversion. smolecule.com

Substituent Effects: The conformational preferences of the azetidine ring are significantly influenced by the nature and position of its substituents. smolecule.com For instance, in 3,3-substituted azetidines, the methylene (B1212753) protons of the ring can show broadened signals in NMR spectra due to these conformational dynamics. nih.gov

Chirality: Azetidines can exhibit chirality at the nitrogen atom if it bears four different substituents, leading to the possibility of enantiomers. They can also display configurational isomerism based on the arrangement of substituents around the ring. fiveable.me This stereochemistry is crucial as different stereoisomers can have varied biological activities. fiveable.me

The barrier for the interconversion between equivalent equatorial conformers in the azetidine ring has been estimated to be between 1900 and 2600 cm⁻¹. smolecule.com

Overview of Academic Research Trajectories for Azetidin-3-yl 2-Phenylacetate and Analogues

Research into azetidin-3-yl 2-phenylacetate and its analogues has been driven by their potential applications in medicinal chemistry and drug discovery. The core azetidine scaffold is a recognized feature in various biologically active compounds. frontiersin.org

Academic and industrial research has focused on several key areas:

Synthesis of Novel Derivatives: A primary research trajectory involves the synthesis of new analogues by modifying the substituents on the azetidine ring and the phenylacetate (B1230308) moiety to explore structure-activity relationships. This includes the creation of compounds with different substitution patterns on the phenyl ring or alternative ester groups.

Pharmacological Evaluation: A significant portion of research is dedicated to evaluating the biological activity of these compounds. For example, analogues of similar structures have been investigated as potential inhibitors of enzymes like acetylcholinesterase, a target in Alzheimer's disease treatment. nih.govresearchgate.net

Structural and Computational Studies: X-ray crystallography and computational modeling are employed to understand the three-dimensional structure of these molecules and their interactions with biological targets. smolecule.comresearchgate.net These studies help in the rational design of more potent and selective compounds.

Development as Therapeutic Agents: The ultimate goal of much of this research is the development of new drugs. For instance, azetidine-containing compounds have been explored for their potential as anticancer agents and for targeting the central nervous system. The Passerini reaction has been used to create related adducts, such as 3-(tert-Butylcarbamoyl)-1-methyl-2-oxoindolin-3-yl 2-phenylacetate, highlighting the synthetic accessibility of complex structures from these building blocks. uc.pt

The following table provides a high-level overview of the historical milestones in the development of azetidine chemistry:

| Year | Development | Significance |

| 1888 | First synthesis of the parent azetidine. | Established the foundation for azetidine chemistry. |

| Early 1980s | Development of reliable synthetic routes to 1-tosylazetidine. | Provided a practical route to a key azetidine intermediate. |

| Early 2000s | Emergence of one-pot synthesis from amino alcohols. | Streamlined access to N-tosyl azetidines. |

| 2010s-Present | Advanced catalytic methods for synthesis and functionalization. | Enabled stereoselective synthesis and the creation of diverse analogues. |

Structure

3D Structure

Properties

IUPAC Name |

azetidin-3-yl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14-10-7-12-8-10)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXQZZAXUAHASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309893 | |

| Record name | 3-Azetidinyl benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220037-63-7 | |

| Record name | 3-Azetidinyl benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azetidinyl benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Azetidin 3 Yl 2 Phenylacetate and Its Core Scaffold

Strategies for Azetidine (B1206935) Ring Formation

The construction of the azetidine scaffold can be achieved through various synthetic routes, broadly categorized into cyclization reactions, cycloadditions, and ring rearrangements.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and direct method for forming the azetidine ring, typically involving the formation of a C-N bond. One of the most frequently used strategies is the intramolecular SN2 reaction, where a nitrogen atom displaces a leaving group on a γ-carbon. nih.govfrontiersin.org This approach has been successfully applied using precursors like γ-haloamines or γ-amino alcohols, where the hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate. nih.gov

A notable advancement in this area is the use of Lewis acid catalysis to facilitate the intramolecular aminolysis of epoxides. For instance, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce substituted azetidines in high yields. nih.govfrontiersin.org This method is advantageous as it tolerates various functional groups and proceeds with high regioselectivity. nih.gov

| Catalyst | Substrate | Solvent | Temperature | Yield | Reference |

| La(OTf)3 (10 mol%) | cis-N-Benzyl-3,4-epoxypentylamine | DCE | Reflux | 81% | nih.govfrontiersin.org |

| La(OTf)3 (10 mol%) | cis-N-(4-Methoxybenzyl)-3,4-epoxypentylamine | DCE | Reflux | 85% | nih.gov |

| La(OTf)3 (10 mol%) | cis-N-Butyl-3,4-epoxypentylamine | DCE | Reflux | 88% | nih.gov |

This table summarizes the results of La(OTf)₃-catalyzed intramolecular aminolysis for azetidine synthesis.

Intermolecular Cycloaddition Reactions

Intermolecular cycloadditions provide a powerful means of constructing the four-membered azetidine ring in a single step from two unsaturated components. The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, is one of the most direct methods for synthesizing functionalized azetidines. nih.gov However, this reaction has faced challenges, often requiring UV light and specific types of imines to prevent undesired side reactions. nih.govresearchgate.net

Recent developments have overcome some of these limitations. A visible-light-mediated intermolecular aza Paternò–Büchi reaction has been reported using 2-isoxazoline-3-carboxylates as oxime precursors. rsc.orgnih.gov This method employs an iridium photocatalyst to activate the oxime derivative via triplet energy transfer, allowing it to undergo a [2+2] cycloaddition with a wide range of alkenes under mild conditions. rsc.orgnih.gov This approach is notable for its operational simplicity and broad scope, yielding highly functionalized azetidines that can be readily deprotected. nih.gov

Another cornerstone of azetidine synthesis is the ketene-imine cycloaddition, or Staudinger synthesis. mdpi.com This reaction involves the in situ generation of a ketene (B1206846) from an acyl chloride and a tertiary amine, which then reacts with an imine to form a β-lactam (azetidin-2-one). mdpi.compageplace.de While this method primarily yields β-lactams, the resulting products can be reduced to afford the corresponding azetidines. magtech.com.cn

Metal-Catalyzed Cyclization Processes

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and azetidine synthesis is no exception. Various metals, including palladium, copper, gold, and rhodium, have been employed to catalyze the formation of the azetidine ring with high efficiency and selectivity.

Palladium(II) catalysis has been used for the intramolecular γ-C(sp³)–H amination to construct functionalized azetidines. rsc.org This process involves the reductive elimination from an alkyl–Pd(IV) intermediate, promoted by an oxidant, to form the C-N bond. rsc.org Similarly, photo-induced copper catalysis enables a [3+1] radical cascade cyclization of aliphatic amines with alkynes to produce azetidines, featuring a double C-H activation. nih.govresearchgate.net

Gold catalysis has been utilized in the oxidative cyclization of chiral N-propargylsulfonamides to yield chiral azetidin-3-ones. nih.gov This reaction proceeds through an α-oxo gold carbene intermediate, which undergoes an intramolecular N-H insertion. nih.gov This method avoids the use of toxic and potentially explosive diazo compounds, which are common precursors for azetidin-3-ones. nih.gov

| Metal Catalyst | Reaction Type | Precursors | Key Features | Reference |

| Palladium(II) | Intramolecular γ-C(sp³)–H Amination | Amino-alkyl chains | Excellent functional group tolerance | rsc.org |

| Copper(I) | Radical [3+1] Annulation | Aliphatic amines and alkynes | Visible-light induced, atom-economic | nih.govresearchgate.net |

| Gold(I) | Oxidative Cyclization / N-H Insertion | N-propargylsulfonamides | Bypasses toxic diazo intermediates | nih.gov |

| Titanium(IV) | Kulinkovich-type Coupling | Oxime ethers and Grignard reagents | Synthesis of spirocyclic NH-azetidines | rsc.org |

This table provides an overview of selected metal-catalyzed methodologies for azetidine ring formation.

Ring Expansion/Contraction Techniques

Ring expansion and contraction strategies offer alternative pathways to the azetidine scaffold by leveraging the strain of smaller or larger heterocyclic precursors.

The ring contraction of five-membered heterocycles is a viable method. For example, N-sulfonylazetidines have been synthesized via the ring contraction of α-bromo-N-sulfonylpyrrolidinones. rsc.org The proposed mechanism involves a nucleophilic addition to the amide carbonyl, followed by an intramolecular SN2 cyclization that results in the formal contraction of the ring. rsc.org

Conversely, the one-carbon ring expansion of three-membered aziridines provides a powerful route to azetidines. This can be achieved by inducing a nih.govnih.gov-Stevens rearrangement of an aziridinium (B1262131) ylide. nih.gov A significant breakthrough in this area is the use of engineered cytochrome P450 enzymes as "carbene transferases." nih.gov These biocatalysts facilitate the reaction of an aziridine (B145994) with a diazo compound, promoting a highly enantioselective nih.govnih.gov-Stevens rearrangement to form the azetidine product while suppressing competing side reactions. nih.gov This biocatalytic approach offers unparalleled stereocontrol over the transformation. nih.gov The ring expansion of N-acyl aziridines can also lead to larger rings like 1,3-oxazinan-2-ones, highlighting the versatile reactivity of the azetidine scaffold itself. imperial.ac.uk

Asymmetric Synthesis of Azetidin-3-yl Scaffolds

The biological activity of many azetidine-containing compounds is highly dependent on their stereochemistry. Therefore, the development of asymmetric methods to control the formation of stereocenters on the azetidine ring is of paramount importance.

Enantioselective and Diastereoselective Control in Synthesis

Achieving stereocontrol in azetidine synthesis often relies on catalyst-controlled reactions, the use of chiral auxiliaries, or substrate-controlled approaches.

A highly enantioselective method for the synthesis of chiral 2,3-disubstituted azetidines involves the copper-catalyzed difunctionalization of azetines. acs.org This three-component reaction combines an azetine, a boron reagent, and an allyl phosphate, proceeding via a borylcupration of the azetine double bond followed by an allylic substitution. acs.org The use of a chiral bisphosphine ligand allows for the creation of two new stereocenters with excellent control over chemo-, regio-, enantio-, and diastereoselectivity. acs.org

Diastereoselective synthesis has been demonstrated in the formation of 2-arylazetidines from the reaction of lithiated N,N-dibenzyl-2,3-epoxy-1-aminopropane derivatives with organolithium reagents. acs.orgsemanticscholar.org This two-step method is scalable and produces the trans-azetidine product with high diastereoselectivity. acs.orgsemanticscholar.org Quantum chemical calculations have shown that the reaction is kinetically controlled, favoring the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.org

| Method | Catalyst/Reagent | Stereocontrol | Key Features | ee / dr | Reference |

| Boryl Allylation of Azetines | Cu(I) / Chiral Bisphosphine Ligand | Enantio- and Diastereoselective | Three-component coupling; creates two stereocenters | Up to 99% ee; >20:1 dr | acs.org |

| Ring Expansion of Aziridines | Engineered Cytochrome P450 | Enantioselective | Biocatalytic nih.govnih.gov-Stevens rearrangement | 99:1 er | nih.gov |

| Oxidative Cyclization | Au(I) / Chiral Sulfinamide Chemistry | Enantioselective | Synthesis of chiral azetidin-3-ones | >98% ee | nih.gov |

| Cyclization of Epoxy-amines | Superbase (BuLi/KOtBu/i-Pr₂NH) | Diastereoselective | Kinetically controlled formation of trans-azetidines | Trans selectivity | acs.orgsemanticscholar.org |

This table highlights key asymmetric methodologies for the synthesis of chiral azetidine scaffolds.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of azetidine rings. These removable chiral groups guide the formation of a specific enantiomer, which can then be cleaved to yield the desired enantioenriched product.

One of the most effective and widely used auxiliaries is tert-butanesulfinamide, often referred to as Ellman's auxiliary. acs.orgdigitellinc.com This approach is particularly valuable due to the low cost of the auxiliary, the commercial availability of both enantiomers, and its high efficiency in inducing chirality. acs.org A general strategy involves the condensation of the chiral auxiliary with an achiral 1,3-biselectrophile, such as 3-chloropropanal, to form a sulfinimine. Subsequent organometallic addition and intramolecular cyclization proceed with high diastereoselectivity to furnish the C2-substituted azetidine. acs.org

A similar strategy has been successfully applied to the synthesis of chiral azetidin-3-ones, which are direct precursors to the azetidin-3-ol (B1332694) core. nih.gov Chiral N-propargylsulfonamides, readily prepared using chiral sulfinamide chemistry, can undergo a gold-catalyzed oxidative cyclization. This process generates reactive α-oxo gold carbene intermediates that undergo intramolecular N-H insertion to form the azetidin-3-one (B1332698) ring with excellent enantiomeric excess (>98% e.e.). nih.gov The tert-butanesulfonyl protecting group can be easily removed under acidic conditions, providing access to the chiral azetidine core. nih.gov

Another example involves the use of (S)-1-Phenylethylamine as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids, demonstrating the versatility of this approach for constructing functionalized azetidine scaffolds. rsc.org

| Method | Chiral Auxiliary | Key Intermediate | Product Type | Stereoselectivity | Reference |

| Organometallic Addition & Cyclization | tert-Butanesulfinamide | Sulfinimine | C2-Substituted Azetidine | High (e.g., 95:5 dr) | acs.orgdigitellinc.com |

| Gold-Catalyzed Oxidative Cyclization | tert-Butanesulfinamide | N-propargylsulfonamide | Azetidin-3-one | Excellent (>98% e.e.) | nih.gov |

| Cyclization | (S)-1-Phenylethylamine | - | Azetidine-2,4-dicarboxylic acid | Enantiomerically Pure | rsc.org |

Organocatalytic and Stereoselective Metal-Catalyzed Routes

Beyond chiral auxiliaries, direct catalytic methods using chiral metal complexes or organocatalysts have emerged as powerful strategies for the enantioselective synthesis of azetidines. These methods offer high efficiency and atom economy.

Metal-Catalyzed Routes: Various transition metals, including rhodium, palladium, gold, and copper, have been employed to catalyze the formation of the azetidine ring.

Hydrogenation: A metal-catalyzed asymmetric reduction of prochiral unsaturated azetinyl-carboxylic acids can produce functionalized azetidine carboxylic acids with high diastereo- and enantioselectivity. acs.orgresearchgate.net

C-H Amination: An intramolecular palladium(II)-catalyzed γ-C(sp³)–H amination provides a route to functionalized azetidines. This reaction involves the generation of a Pd(IV) intermediate which undergoes reductive elimination to form the four-membered ring. rsc.org

Cycloaddition: Copper(I) catalysis with a chiral sabox ligand enables the highly enantioselective [3+1]-cycloaddition of imido-sulfur ylides with metallo-enolcarbenes to form chiral 2-azetine-carboxylates. These intermediates can then be stereoselectively hydrogenated to yield tetrasubstituted azetidine-2-carboxylate derivatives. nih.gov

Radical Cyclization: A copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides offers a general method for synthesizing azetidines, including chiral non-racemic variants derived from amino acids. nih.gov

Oxidative Cyclization: As mentioned previously, gold catalysts can facilitate the oxidative cyclization of N-propargylsulfonamides to produce chiral azetidin-3-ones, key precursors for the azetidin-3-ol scaffold. nih.gov

Organocatalytic Routes: Organocatalysis, which uses small organic molecules to catalyze reactions, has also been applied to azetidine synthesis. For instance, Cinchona-derived amines can be used to mediate cycloaddition reactions. organic-chemistry.org These methods are part of a growing field focused on creating complex molecular architectures with high stereocontrol without relying on transition metals. organic-chemistry.orgsemanticscholar.org

| Catalyst Type | Reaction | Substrate | Product | Reference |

| Rhodium | Asymmetric Hydrogenation | Azetinyl-carboxylic acid | Azetidine carboxylic acid | researchgate.net |

| Palladium(II) | Intramolecular C-H Amination | Aliphatic amines | Functionalized Azetidine | rsc.org |

| Copper(I) | [3+1] Cycloaddition | Imido-sulfur ylide | Azetine-2-carboxylate | nih.gov |

| Gold(I) | Oxidative Cyclization | N-propargylsulfonamide | Azetidin-3-one | nih.gov |

| Cinchona Alkaloid | Cycloaddition | Prochiral diones | Bicyclic Aldehyde | organic-chemistry.org |

Synthesis and Functionalization of the 2-Phenylacetate Moiety

Esterification Reactions for Carboxylic Acid Derivatives

Esterification is the key reaction for coupling the 2-phenylacetic acid moiety with the azetidin-3-ol core. The choice of method depends on the specific substrates and desired reaction conditions.

Acid Catalysis (Fischer Esterification): The classic method involves reacting the carboxylic acid (2-phenylacetic acid) with the alcohol (azetidin-3-ol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). researchgate.netstudy.com The reaction is typically performed with heating to drive the equilibrium towards the ester product.

Solid Acid Catalysis: To create more environmentally friendly processes, solid acid catalysts such as metal-exchanged montmorillonite (B579905) nanoclays (e.g., Al³⁺-montmorillonite) can be used. nih.gov These catalysts are effective, reusable, and avoid the workup issues associated with homogeneous mineral acids. Yields can be optimized by adjusting the solvent, temperature, and catalyst loading. nih.gov

Coupling Reagent-Mediated Esterification: For sensitive substrates or milder conditions, coupling reagents are often employed. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) can form a highly reactive benzotriazole (B28993) ester intermediate. researchgate.net This intermediate then readily reacts with an alcohol, even sterically hindered ones, often facilitated by a base like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

Synthetic Routes to Diverse Phenylacetate (B1230308) Unit Precursors

2-Phenylacetic acid (PAA) and its derivatives can be synthesized from a variety of precursors using both chemical and biocatalytic methods.

From Phenylacetonitrile: The hydrolysis of benzyl (B1604629) cyanide (phenylacetonitrile) is a common industrial route to PAA.

From Phenyl-2-Propanone (P2P) Precursors: Certain precursors to phenyl-2-propanone (P2P), such as ethyl 3-oxo-2-phenylbutyrate (EAPA), can be converted primarily to phenylacetic acid upon heating under basic conditions. nih.gov

From 2,2,2-trichloro-1-phenylethanes: A single-step process can convert substituted 2,2,2-trichloro-1-phenylethanes into phenylacetate esters by reacting them with sodium or potassium hydroxide (B78521) in the presence of an alcohol. google.com

Biocatalytic Synthesis: An enzymatic cascade can efficiently convert L-phenylalanine into phenylacetic acid. This green chemistry approach uses recombinant Escherichia coli expressing enzymes such as L-amino acid deaminase and aldehyde dehydrogenase to achieve high conversion rates (>99%) under mild conditions. researchgate.net

From Acetic Anhydride (B1165640): Phenylacetic acid can be reacted with acetic anhydride in the presence of sodium acetate (B1210297) or pyridine (B92270) to produce P2P, but under certain conditions, this pathway highlights the reactivity of the α-carbon of PAA. designer-drug.com

| Precursor | Reagents/Method | Product | Key Features | Reference |

| L-Phenylalanine | Enzymatic Cascade (LAAD, ARO10, ALDH) | 2-Phenylacetic Acid | High conversion (>99%), green method | researchgate.net |

| 2,2,2-trichloro-1-phenylethane | KOH / Alcohol | Phenylacetate Ester | One-step synthesis of esters | google.com |

| Ethyl 3-oxo-2-phenylbutyrate | Heating under basic conditions | 2-Phenylacetic Acid | Conversion of a P2P precursor | nih.gov |

| Phenylacetic Acid | Lead(II) Acetate, heat | Phenyl-2-propanone | Ketonization reaction | designer-drug.comscribd.com |

Integrated Synthesis of Azetidin-3-yl 2-Phenylacetate

The final construction of Azetidin-3-yl 2-phenylacetate involves the strategic combination of the azetidine and phenylacetate synthons. A stepwise approach is the most logical and controllable method for this assembly.

Stepwise Assembly Approaches

A stepwise synthesis allows for the independent preparation and purification of each component before the final coupling reaction, ensuring high purity of the final product. The general sequence involves the synthesis of a protected azetidin-3-ol, followed by esterification with 2-phenylacetic acid or its activated form, and concluding with an optional deprotection step.

Step 1: Synthesis of N-Protected Azetidin-3-ol The synthesis begins with the construction of the azetidine ring, typically with a nitrogen protecting group such as a tert-butoxycarbonyl (Boc) or benzyl (Bn) group. This is crucial to prevent side reactions at the nitrogen atom during subsequent steps. Chiral azetidin-3-ones can be synthesized via methods like the gold-catalyzed cyclization of N-propargylsulfonamides. nih.gov The resulting ketone is then reduced to the corresponding alcohol, azetidin-3-ol, using standard reducing agents like sodium borohydride (B1222165) (NaBH₄).

Step 2: Esterification The N-protected azetidin-3-ol is then coupled with 2-phenylacetic acid. A standard coupling-reagent-mediated esterification is often preferred for this step to ensure high yields and avoid harsh conditions that could compromise the strained azetidine ring. For example, using EDC and HOBt or a similar activating agent system in a suitable aprotic solvent like dichloromethane (B109758) (DCM) would facilitate the formation of the ester bond. researchgate.net

Step 3: Deprotection (Optional) If the final product requires a free secondary amine on the azetidine ring (N-H), a final deprotection step is necessary. The choice of deprotection conditions depends on the protecting group used in Step 1. For a Boc group, treatment with a strong acid like trifluoroacetic acid (TFA) is effective. For a benzyl group, catalytic hydrogenation is the standard method.

This stepwise approach provides a robust and flexible route to the target molecule, allowing for the incorporation of chirality through the synthesis of the azetidine core and ensuring efficient formation of the final ester product.

One-Pot and Cascade Reactions for Efficient Synthesis

The efficient construction of the azetidine scaffold, the core structural motif of Azetidin-3-yl 2-phenylacetate, is a significant focus in modern synthetic chemistry. The inherent ring strain of the four-membered ring presents a synthetic challenge, which has been addressed through the development of elegant and efficient one-pot and cascade reactions. These methodologies offer substantial advantages, including enhanced atom and step economy, reduction of waste, and simplification of purification procedures by avoiding the isolation of intermediates. Such advanced strategies facilitate the rapid assembly of functionalized azetidine cores from simple and readily available starting materials.

One-pot syntheses of substituted azetidines have been achieved through various innovative approaches. For instance, a straightforward method for preparing 1,3-disubstituted azetidines involves the alkylation of a primary amine with the in-situ generated bis-triflate of a 2-substituted-1,3-propanediol. This transformation is conveniently performed in a single reaction vessel, and the common side reaction of elimination is generally not a major issue researchgate.net.

Cascade reactions, which involve a sequence of intramolecular transformations, have also proven to be powerful for azetidine synthesis. A notable example is the photo-induced copper-catalyzed [3+1] radical cascade cyclization. This process enables the reaction of aliphatic amines with alkynes to furnish highly functionalized azetidines. A key feature of this methodology is the functionalization of two α-amino C(sp³)–H bonds under mild, visible-light-mediated conditions nih.gov. This approach can be extended to a three-component reaction, further highlighting its versatility nih.gov.

Multi-component reactions (MCRs) represent another highly efficient strategy for the synthesis of complex azetidine derivatives. A four-component strain-release-driven synthesis has been developed, which utilizes a nih.govbris.ac.uk-Brook rearrangement/strain-release-driven anion relay sequence. This method allows for the modular construction of substituted azetidines by the sequential addition of three different electrophilic partners to azabicyclo[1.1.0]butyl-lithium bris.ac.uknih.gov. The reaction is driven by the release of ring strain from the highly strained azabicyclo[1.1.0]butane precursor nih.gov.

The table below summarizes key research findings on one-pot and cascade reactions for the synthesis of the azetidine core.

| Reaction Type | Key Transformation | Catalyst/Reagent | Scope/Key Features |

| One-Pot Synthesis | Alkylation of primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols. | Triflic anhydride, amine | Straightforward access to 1,3-disubstituted azetidines; minimizes elimination byproducts. researchgate.net |

| Cascade Reaction | Photo-induced [3+1] radical cascade cyclization of aliphatic amines and alkynes. | [(DPEphos)(bcp)Cu]PF₆, DIPEA, blue LED | Involves functionalization of two α-amino C(sp³)–H bonds; applicable to three-component reactions. nih.gov |

| Multi-component Reaction | Four-component strain-release-driven synthesis via a nih.govbris.ac.uk-Brook rearrangement/strain-release-driven anion relay. | n-BuLi, three sequential electrophiles | Modular synthesis of diverse functionalized azetidines from azabicyclo[1.1.0]butane. bris.ac.uknih.gov |

These advanced synthetic methodologies underscore the progress in the efficient construction of the azetidine ring system. While a direct one-pot or cascade synthesis leading to Azetidin-3-yl 2-phenylacetate has not been explicitly detailed in the reviewed literature, these powerful techniques for the formation of the core azetidine scaffold provide a solid foundation for its subsequent functionalization to yield the target compound. Future research may focus on integrating the formation of the 3-hydroxyazetidine intermediate and its subsequent esterification into a single, streamlined synthetic operation.

Mechanistic Investigations and Computational Chemistry in Azetidin 3 Yl 2 Phenylacetate Synthesis and Reactivity

Elucidation of Reaction Mechanisms in Azetidine (B1206935) Formation

The construction of the azetidine ring, the core of Azetidin-3-yl 2-phenylacetate, can be achieved through various synthetic strategies, with intramolecular cyclization being one of the most common. researchgate.net This typically involves the formation of a C-N bond through the nucleophilic attack of a nitrogen atom on an electrophilic carbon center three atoms away.

A primary route to the azetidin-3-ol (B1332694) precursor involves the base-promoted intramolecular cyclization of 1,3-amino alcohol or 1,3-haloamine derivatives. researchgate.net For instance, N-alkyl-2,3-epoxypropylamines can be rearranged to N-alkylazetidin-3-ols. researchgate.net Another well-established method is the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, which proceeds via a 4-exo-tet cyclization pathway to selectively form the azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. nih.govfrontiersin.org

More advanced mechanistic pathways have also been developed. These include:

Photocycloaddition: The aza Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition of imines or oximes with alkenes, provides a direct route to highly functionalized azetidines. rsc.orgbohrium.com This reaction often proceeds via a triplet excited state, as mechanistic studies have suggested the singlet state is unreactive. rsc.org

Gold-Catalyzed Cyclization: Chiral N-propargylsulfonamides can undergo gold-catalyzed oxidative cyclization. The proposed mechanism involves the formation of a reactive α-oxogold carbene intermediate, which then undergoes an intramolecular N-H insertion to form the azetidine ring. nih.gov

Palladium-Catalyzed C-H Amination: Intramolecular amination of C(sp³)–H bonds, catalyzed by palladium(II), offers another sophisticated method. The mechanism is thought to involve the generation of an octahedral Pd(IV) species that undergoes reductive elimination to forge the azetidine ring. rsc.org

Once the azetidin-3-ol core is synthesized, the final step to obtain Azetidin-3-yl 2-phenylacetate is a standard esterification reaction with phenylacetic acid or its activated derivative.

Kinetic and Thermodynamic Considerations in Synthetic Pathways

The formation of the strained azetidine ring is often thermodynamically disfavored compared to the formation of five- or six-membered rings. Therefore, synthetic strategies must be designed to overcome this thermodynamic penalty, often by operating under kinetic control.

The high ring strain energy (approximately 25.2-25.4 kcal/mol) is a dominant thermodynamic factor. researchgate.netclockss.org This strain makes the ring susceptible to opening under various conditions, which can be a desired feature for subsequent reactions but a challenge during synthesis. clockss.orgnih.gov Despite this strain, the basicity of the azetidine nitrogen (pKa ≈ 11.29) is comparable to that of unstrained secondary amines like pyrrolidine (pKa ≈ 11.31), allowing it to participate in typical acid-base chemistry. clockss.org

Catalysts play a critical role in controlling the kinetics of azetidine formation. In the La(OTf)₃-catalyzed aminolysis of cis-3,4-epoxy amines, computational studies have shown that the catalyst lowers the activation energy for the transition state leading to the azetidine product, making it kinetically preferred over the competing pathway to the pyrrolidine derivative. nih.gov Similarly, kinetic studies on the "defluorosulfonylation" (deFS) reaction of an azetidine sulfonyl fluoride (B91410) revealed an activation energy only slightly higher (by 2.4 kcal/mol) than its oxetane (B1205548) counterpart, demonstrating comparable reactivity profiles under thermal conditions. nih.gov The choice of solvent, temperature, and protecting groups on the nitrogen atom can significantly influence reaction rates and prevent undesired side reactions, such as polymerization or intermolecular reactions.

| Property | Value | Significance |

| Ring Strain Energy | ~25.4 kcal/mol rsc.orgresearchgate.net | High thermodynamic barrier for formation; drives ring-opening reactivity. |

| pKa of Azetidine | 11.29 clockss.org | Similar to unstrained amines, allowing for standard acid-base chemistry. |

| ΔEa (deFS reaction) | +2.4 kcal/mol | Small difference in activation energy between azetidine and oxetane sulfonyl fluorides indicates similar kinetic profiles. nih.gov |

Theoretical Studies and Quantum Chemical Calculations

Computational chemistry provides invaluable insights into the synthesis and reactivity of azetidines, allowing for the detailed study of transient species and reaction pathways that are difficult to observe experimentally. cnr.itresearchgate.net

Density Functional Theory (DFT) is a powerful tool for mapping the potential energy surfaces of chemical reactions. It is used to calculate the geometries and energies of reactants, products, intermediates, and, most importantly, transition states.

A prime example of its application is in understanding the regioselectivity of the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines. DFT calculations revealed that for the cis-epoxy amine substrate, the energy of the transition state leading to the azetidine product was significantly lower than that leading to the five-membered pyrrolidine, thus explaining the experimentally observed 4-exo selectivity. nih.gov In contrast, for the corresponding trans-epoxy amine, the transition state for pyrrolidine formation was calculated to be lower in energy. nih.gov DFT has also been used to study the cycloaddition of aziridine (B145994) with CO₂ in the presence of organocatalysts, showing that catalysts can significantly lower the reaction's energy barrier by stabilizing the transition state. researchgate.net Such studies provide a quantitative basis for catalyst selection and reaction optimization in the synthesis of related heterocycles like azetidines.

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing information on conformational preferences, flexibility, and intermolecular interactions. For a molecule like Azetidin-3-yl 2-phenylacetate, MD simulations can explore the puckering of the four-membered ring and the rotational freedom of the bulky 2-phenylacetate side chain.

Force fields for azetidine derivatives have been specifically parameterized for use in MD simulations with software like GROMACS. nih.gov Such simulations have been used to study the conformational effects of incorporating azetidine-2-carboxylic acid into peptides, revealing that it has a greater propensity than proline to induce sharp bends in a polypeptide chain. nih.gov MD simulations are also employed to validate molecular docking results and assess the structural stability of azetidine-containing ligands within protein binding sites. researchgate.net The root-mean-square deviation (RMSD) of the ligand over the simulation time can indicate a stable binding mode, providing confidence in its predicted biological interactions. researchgate.net This information is critical for understanding how the conformation of Azetidin-3-yl 2-phenylacetate might influence its reactivity and biological activity.

Stereochemical Outcome Prediction and Mechanistic Rationalization

Controlling the stereochemistry during the synthesis of substituted azetidines is essential, as different stereoisomers can have vastly different biological properties. nih.gov The stereochemical outcome is intrinsically linked to the reaction mechanism.

In syntheses proceeding through Sₙ2-type intramolecular cyclizations, the stereochemistry of the product is dictated by the configuration of the starting material. For example, the cyclization of a chiral 1,3-amino alcohol derivative, where the alcohol is converted into a good leaving group, will proceed with inversion of configuration at that carbon center.

Computational methods, particularly DFT, are instrumental in rationalizing and predicting stereoselectivity. By calculating the energies of the diastereomeric transition states that lead to different stereoisomers, chemists can predict which product will be favored kinetically. The transition state with the lower activation energy will correspond to the major product. This approach has been successfully applied in various contexts of heterocyclic chemistry. cnr.it

Furthermore, the use of chiral auxiliaries or catalysts can enforce a specific stereochemical outcome. For instance, a flexible and stereoselective synthesis of chiral azetidin-3-ones has been developed using chiral sulfinamide chemistry, which allows for the preparation of N-propargylsulfonamides with excellent enantiomeric excess (e.e.). nih.gov The subsequent gold-catalyzed cyclization largely preserves this stereochemical information, leading to chiral azetidin-3-one (B1332698) products. nih.gov Such strategies are directly applicable to the enantioselective synthesis of the azetidin-3-ol precursor required for Azetidin-3-yl 2-phenylacetate.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, and Heteronuclear NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of Azetidin-3-yl 2-phenylacetate in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and provides insights into the connectivity and spatial relationships of atoms within the molecule.

¹H NMR spectroscopy would provide crucial information about the chemical environment of the protons. The spectrum is expected to show distinct signals for the protons of the azetidine (B1206935) ring, the methylene (B1212753) protons of the phenylacetate (B1230308) group, and the aromatic protons of the phenyl ring. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would be indicative of the neighboring protons and the geometry of the azetidine ring. For instance, the protons on the four-membered azetidine ring are expected to appear in a specific region of the spectrum, and their coupling patterns would help in determining their relative stereochemistry.

¹³C NMR spectroscopy , including broadband proton-decoupled spectra, would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon of the ester, the carbons of the phenyl ring, the methylene carbon of the phenylacetate group, and the carbons of the azetidine ring would appear at characteristic frequencies. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed for unambiguous assignments. A COSY spectrum would establish the connectivity between adjacent protons (e.g., within the azetidine ring), while an HSQC spectrum would correlate each proton with its directly attached carbon atom. Further confirmation of the molecular structure can be obtained from Heteronuclear Multiple Bond Correlation (HMBC) experiments, which reveal long-range couplings between protons and carbons (typically over two or three bonds), helping to piece together the entire molecular framework, including the connection between the azetidin-3-yl and 2-phenylacetate fragments.

| ¹H NMR (Proton) | Expected Chemical Shift (ppm) | ¹³C NMR (Carbon) | Expected Chemical Shift (ppm) |

| Aromatic Protons (Phenyl) | 7.20 - 7.40 | Carbonyl Carbon (C=O) | ~170 |

| Azetidine CH | 3.50 - 4.50 | Aromatic Carbons (Phenyl) | 125 - 135 |

| Azetidine CH₂ | 3.00 - 4.00 | Azetidine CH | 50 - 60 |

| Phenylacetate CH₂ | 3.60 | Phenylacetate CH₂ | ~40 |

| Azetidine NH | 1.50 - 3.50 | Azetidine CH₂ | 30 - 40 |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and, consequently, the elemental composition of Azetidin-3-yl 2-phenylacetate. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) can provide mass measurements with high accuracy (typically within 5 ppm).

The expected molecular formula for Azetidin-3-yl 2-phenylacetate is C₁₁H₁₃NO₂. HRMS would measure the mass of the protonated molecule ([M+H]⁺) or other adducts with high precision. By comparing the experimentally measured mass to the calculated theoretical mass for the proposed formula, the elemental composition can be confirmed. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Monoisotopic Mass | 191.0946 u |

| Theoretical [M+H]⁺ | 192.1025 u |

Infrared (IR) Spectroscopy for Functional Group Identification and Structural Vibrations

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in Azetidin-3-yl 2-phenylacetate by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A strong absorption band around 1730-1750 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The N-H stretching vibration of the secondary amine in the azetidine ring would likely appear as a moderate band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected to be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the azetidine and methylene groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically give rise to several bands in the 1450-1600 cm⁻¹ region. Finally, the C-N stretching of the amine and C-O stretching of the ester would be found in the fingerprint region (below 1300 cm⁻¹).

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Azetidine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | > 3000 |

| C-H Stretch (Aliphatic) | < 3000 |

| C=O Stretch (Ester) | 1730 - 1750 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch (Amine) | 1000 - 1250 |

| C-O Stretch (Ester) | 1000 - 1300 |

X-ray Diffraction Analysis for Solid-State Structure and Absolute Stereochemistry Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of Azetidin-3-yl 2-phenylacetate can be grown, this technique can provide precise bond lengths, bond angles, and torsion angles.

Furthermore, X-ray crystallography is instrumental in establishing the absolute stereochemistry of chiral molecules. For a chiral compound like Azetidin-3-yl 2-phenylacetate, which has a stereocenter at the C3 position of the azetidine ring, anomalous dispersion techniques can be used to determine the absolute configuration (R or S).

While no crystal structure for Azetidin-3-yl 2-phenylacetate is available, the crystal structure of a related compound, (RS/SR)-2-Oxo-4-phenylazetidin-3-yl acetate (B1210297), has been reported. rdd.edu.iqnih.gov This study revealed a nearly planar β-lactam ring and provided detailed information about the bond lengths and angles within the azetidine ring and its substituents. rdd.edu.iqnih.gov Such data from related structures can provide valuable insights into the expected solid-state conformation of Azetidin-3-yl 2-phenylacetate.

| Crystal Data for (RS/SR)-2-Oxo-4-phenylazetidin-3-yl acetate | |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.940(4) |

| b (Å) | 8.198(4) |

| c (Å) | 20.896(13) |

| V (ų) | 1017.6(11) |

Data from Acta Crystallographica Section E: Structure Reports Online. rdd.edu.iq

Chromatographic Methods for Purity Assessment and Stereoisomeric Ratio Determination (HPLC, Chiral HPLC, GC)

Chromatographic techniques are essential for assessing the purity of Azetidin-3-yl 2-phenylacetate and for separating and quantifying stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the chemical purity of the compound. Using a suitable stationary phase (e.g., C18) and mobile phase, HPLC can separate the target compound from any impurities, starting materials, or byproducts. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Chiral HPLC is specifically designed to separate enantiomers. If Azetidin-3-yl 2-phenylacetate is synthesized as a racemate, a chiral stationary phase (CSP) can be used to resolve the two enantiomers. This is crucial for pharmaceutical applications where one enantiomer may have the desired biological activity while the other could be inactive or even harmful. The ratio of the enantiomers (enantiomeric excess, ee) can be accurately determined from the relative peak areas.

Gas Chromatography (GC) can also be used for purity assessment, particularly if the compound is volatile and thermally stable. The sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the stationary phase.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique that provides the weight percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a purified sample of Azetidin-3-yl 2-phenylacetate. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₁₁H₁₃NO₂). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 69.09 |

| Hydrogen (H) | 6.85 |

| Nitrogen (N) | 7.32 |

| Oxygen (O) | 16.73 |

Chemical Transformations and Derivatization of Azetidin 3 Yl 2 Phenylacetate

Modifications of the Azetidine (B1206935) Ring: Substitutions and Functionalizations

The azetidine ring of Azetidin-3-yl 2-phenylacetate is a primary site for structural diversification. The nitrogen atom, being a secondary amine, is nucleophilic and can readily undergo a variety of substitution and functionalization reactions.

N-Alkylation and N-Arylation: The nitrogen atom of the azetidine ring can be alkylated using various alkyl halides or sulfonates. These reactions typically proceed under basic conditions to deprotonate the nitrogen, enhancing its nucleophilicity. Similarly, N-arylation can be achieved through methods like the Buchwald-Hartwig amination, which allows for the coupling of the azetidine with aryl halides or triflates, thereby introducing a wide range of aromatic and heteroaromatic substituents. uni-muenchen.de

N-Acylation and N-Sulfonylation: The azetidine nitrogen can be acylated with acyl chlorides or anhydrides to form the corresponding amides. This transformation is often used to introduce specific functionalities or to modulate the electronic properties of the ring. Sulfonylation with sulfonyl chlorides yields sulfonamides, which are stable functional groups found in many biologically active molecules.

Ring-Opening Reactions: Due to its inherent ring strain, the azetidine ring can undergo nucleophilic ring-opening reactions. rsc.org This reactivity can be harnessed to synthesize more complex acyclic or larger heterocyclic structures. The regioselectivity of the ring-opening is often influenced by the nature of the substituent on the nitrogen atom and the reaction conditions.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Et₃N) | N-Alkyl azetidine |

| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl azetidine |

| N-Acylation | Acyl chloride or Anhydride (B1165640), Base | N-Acyl azetidine (amide) |

| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl azetidine (sulfonamide) |

| Ring-Opening | Nucleophiles (e.g., thiols, amines) | Functionalized amino compounds |

Reactions Involving the Ester Linkage and Phenylacetate (B1230308) Moiety

The ester linkage and the phenylacetate portion of the molecule provide additional opportunities for chemical modification. These reactions can alter the pharmacokinetic and pharmacodynamic properties of derivatives.

Ester Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield azetidin-3-ol (B1332694) and phenylacetic acid. libretexts.org Basic hydrolysis, or saponification, is typically irreversible due to the formation of the carboxylate salt of phenylacetic acid. libretexts.org

Ester Reduction: The ester functionality can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield azetidin-3-ol and 2-phenylethanol. libretexts.org The use of milder reducing agents, such as diisobutylaluminum hydride (DIBALH), could potentially lead to the formation of the corresponding aldehyde, 2-phenylacetaldehyde, along with azetidin-3-ol. libretexts.org

Transesterification: In the presence of an alcohol and an acid or base catalyst, the phenylacetate ester can be converted to a different ester. This reaction is useful for introducing alternative alkyl or aryl groups to the ester moiety.

Modifications of the Phenyl Ring: The phenyl ring of the phenylacetate moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, to introduce substituents onto the aromatic ring. The position of substitution (ortho, meta, or para) will be directed by the acetyl group.

| Reaction Type | Reagents and Conditions | Key Products |

| Ester Hydrolysis | H₃O⁺ or OH⁻ | Azetidin-3-ol, Phenylacetic acid |

| Ester Reduction | LiAlH₄ | Azetidin-3-ol, 2-Phenylethanol |

| Transesterification | Alcohol, Acid or Base catalyst | New azetidin-3-yl ester |

| Aromatic Substitution | Electrophile (e.g., HNO₃, Br₂) | Substituted phenylacetate derivative |

Synthesis of Conjugates and Hybrid Molecules Incorporating the Azetidin-3-yl 2-Phenylacetate Scaffold

The Azetidin-3-yl 2-phenylacetate scaffold is an attractive building block for the synthesis of conjugates and hybrid molecules, particularly in the field of drug discovery. The bifunctional nature of the molecule, with a reactive nitrogen atom and a modifiable ester group, allows for its incorporation into larger molecular frameworks.

One common strategy involves the acylation of the azetidine nitrogen with a molecule of interest, such as a bioactive compound or a linker for attachment to a larger entity like an antibody, forming an antibody-drug conjugate (ADC). The phenylacetate moiety can also be modified to act as a linker or to interact with specific biological targets. The rigid, three-dimensional structure of the azetidine ring can be advantageous for positioning functional groups in a defined orientation for optimal interaction with biological macromolecules. acs.org

Utility as a Synthetic Intermediate for Complex Molecular Architectures

The unique structural features of Azetidin-3-yl 2-phenylacetate make it a valuable intermediate in the synthesis of more complex molecules. The strained four-membered ring can be used as a linchpin to construct bicyclic or spirocyclic systems. nih.gov For instance, intramolecular cyclization reactions involving substituents introduced at the nitrogen and the phenylacetate moiety can lead to the formation of novel polycyclic structures.

Furthermore, the azetidine ring can serve as a conformational constraint in the design of peptidomimetics or other molecules where a specific three-dimensional arrangement is crucial for activity. The ability to functionalize both the azetidine ring and the phenylacetate group independently allows for a modular approach to the synthesis of diverse chemical libraries for screening and lead optimization in drug discovery programs. rsc.orgnih.gov The synthesis of functionalized azetidines is a critical aspect of advancing organic chemistry, as these frameworks are present in many natural products and commercial drugs. uni-muenchen.de

Molecular Interactions and Mechanistic Biological Investigations of Azetidin 3 Yl 2 Phenylacetate Analogues

Structure-Activity Relationship (SAR) Studies for Molecular Design and Scaffold Optimization.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. These studies typically involve the systematic modification of a lead compound's structure and the subsequent evaluation of the biological effects of these changes. For the specific compound, Azetidin-3-yl 2-phenylacetate, and its direct analogues, there is a notable lack of published SAR studies.

While SAR data for the broader class of azetidine (B1206935) derivatives exists, showing, for example, how modifications to the azetidine ring or its substituents can affect activity against targets like bacterial enzymes or CNS receptors, this information cannot be directly extrapolated to Azetidin-3-yl 2-phenylacetate without dedicated research. The unique combination of the azetidin-3-yl core and the 2-phenylacetate moiety presents a distinct chemical entity for which specific SAR exploration is required.

In Vitro Studies on Molecular Targets and Biochemical Pathways (e.g., enzyme inhibition, receptor binding, cellular assays for mechanistic understanding).

In vitro studies are essential for elucidating the mechanism of action of a compound by examining its effects on isolated molecular targets, biochemical pathways, or cells. Despite a thorough search of scientific databases, no specific in vitro studies for Azetidin-3-yl 2-phenylacetate have been found. This includes a lack of data on:

Enzyme Inhibition: There are no published reports of Azetidin-3-yl 2-phenylacetate being tested as an inhibitor against any specific enzymes.

Receptor Binding: Data from receptor binding assays, which would determine the affinity of this compound for various receptors, is not available.

Cellular Assays: Mechanistic understanding through cellular assays, which could reveal effects on cellular processes like signaling cascades or cytotoxicity, has not been documented for this compound.

The absence of such fundamental data means that the molecular targets and biochemical pathways modulated by Azetidin-3-yl 2-phenylacetate remain unknown.

Computational Approaches to Ligand-Target Interactions (e.g., molecular docking, pharmacophore modeling, protein-ligand dynamics).

Computational methods are powerful tools for predicting and analyzing the interactions between a ligand and its biological target. These techniques are widely applied to various azetidine-containing compounds to guide drug design and understand binding mechanisms. However, for Azetidin-3-yl 2-phenylacetate, there is no publicly available research detailing the use of such computational approaches. This includes a lack of studies on:

Molecular Docking: No studies have been published that model the binding pose and affinity of Azetidin-3-yl 2-phenylacetate within the active site of a specific protein.

Pharmacophore Modeling: There are no reports on the development of pharmacophore models based on Azetidin-3-yl 2-phenylacetate or its analogues.

Protein-Ligand Dynamics: Molecular dynamics simulations, which would provide insights into the stability and dynamics of the ligand-protein complex over time, have not been reported for this compound.

Without such computational analyses, predictions about the potential biological targets and binding interactions of Azetidin-3-yl 2-phenylacetate are purely speculative.

Design Principles for Modulating Molecular Recognition and Selectivity.

The rational design of analogues with improved molecular recognition and selectivity is a cornerstone of modern drug discovery. This process relies heavily on the foundational knowledge gained from SAR studies, in vitro assays, and computational modeling. Given the absence of this foundational data for Azetidin-3-yl 2-phenylacetate, the specific design principles for modulating its molecular recognition and selectivity have not been established.

In a broader context, for other azetidine derivatives, medicinal chemists employ strategies such as modifying substituent groups to enhance interactions with a target's binding pocket, altering the stereochemistry of the azetidine ring to improve selectivity, or bioisosteric replacement to optimize pharmacokinetic properties. However, the application of these principles to the Azetidin-3-yl 2-phenylacetate scaffold would require initial biological activity data, which is currently unavailable.

While the azetidine scaffold is of significant interest in medicinal chemistry, the specific compound Azetidin-3-yl 2-phenylacetate and its direct analogues appear to be an under-researched area of chemical space. The lack of available data on its structure-activity relationships, in vitro biological activity, and computational modeling highlights a clear gap in the current scientific literature. Future research efforts are needed to synthesize and evaluate this compound and its derivatives to determine their potential as modulators of biological targets and to establish a foundation for any subsequent drug discovery and development programs.

Future Research Directions and Unresolved Challenges in Azetidin 3 Yl 2 Phenylacetate Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of azetidine-containing compounds is often hampered by challenges associated with the high ring strain of the four-membered ring. nih.gov Future research will undoubtedly focus on developing more efficient, scalable, and environmentally benign methods for the synthesis of Azetidin-3-yl 2-phenylacetate.

Current Challenges and Future Directions:

Green Chemistry Approaches: Traditional synthetic routes for azetidines can involve harsh reagents and generate significant waste. A primary future goal will be the adoption of green chemistry principles. This includes the use of safer solvents, minimizing protecting group manipulations, and improving atom economy. Research into catalytic methods, such as those employing earth-abundant metals, will be crucial.

Enzymatic and Chemoenzymatic Synthesis: Biocatalysis offers a promising avenue for the stereoselective synthesis of chiral azetidine (B1206935) derivatives. Future investigations could explore the use of enzymes, such as lipases or esterases, for the kinetic resolution of racemic mixtures or the direct asymmetric synthesis of enantiomerically pure Azetidin-3-yl 2-phenylacetate.

Flow Chemistry: Continuous flow synthesis presents advantages in terms of safety, scalability, and precise control over reaction parameters. The development of flow-based methodologies for the key steps in the synthesis of Azetidin-3-yl 2-phenylacetate could lead to more efficient and reproducible production.

Photochemical Methods: Light-mediated reactions offer mild and often novel pathways for the construction of strained ring systems. Exploring photochemical strategies for the formation of the azetidine ring or for the introduction of the 2-phenylacetate moiety could unveil new and efficient synthetic routes.

Exploration of Diverse Derivatization Strategies for Enhanced Molecular Complexity

The Azetidin-3-yl 2-phenylacetate scaffold provides multiple points for chemical modification, offering the potential to generate a diverse library of analogues with tailored properties. A key challenge lies in the selective functionalization of the azetidine ring without compromising its integrity.

Key Areas for Future Exploration:

Functionalization of the Azetidine Nitrogen: The secondary amine of the azetidine ring is a prime site for derivatization. Future work will likely involve the introduction of a wide range of substituents, including alkyl, aryl, and acyl groups, to modulate the compound's physicochemical properties and biological activity. For instance, the synthesis of analogues like N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamide has demonstrated the potential of this approach in developing covalent inhibitors for challenging drug targets.

Modification of the Phenylacetate (B1230308) Moiety: The phenyl ring of the 2-phenylacetate group offers another handle for diversification. The introduction of various substituents on the aromatic ring can influence steric and electronic properties, which is a common strategy in structure-activity relationship (SAR) studies.

Stereoselective Synthesis of Substituted Azetidine Rings: The development of methods for the stereocontrolled synthesis of substituted Azetidin-3-yl 2-phenylacetate derivatives, with additional stereocenters on the azetidine ring, will be crucial for exploring the three-dimensional chemical space and understanding the impact of stereochemistry on biological function.

Advanced Mechanistic Insights into Reactivity and Selectivity

A deeper understanding of the underlying reaction mechanisms governing the synthesis and reactivity of Azetidin-3-yl 2-phenylacetate is essential for the rational design of improved synthetic methods and novel derivatization strategies. The inherent ring strain of the azetidine nucleus imparts unique reactivity that is not always predictable.

Unresolved Questions and Future Research Focus:

Computational Modeling: Quantum mechanical calculations can provide valuable insights into the transition states and reaction pathways involved in the formation and functionalization of the azetidine ring. Future computational studies could help to rationalize observed stereoselectivities and predict the feasibility of novel transformations.

Spectroscopic and Kinetic Studies: Advanced spectroscopic techniques, such as in-situ NMR and stopped-flow analysis, can be employed to probe reaction intermediates and determine kinetic profiles. Such studies will be instrumental in elucidating the mechanisms of key synthetic and derivatization reactions.

Understanding Ring Strain Effects: A more quantitative understanding of how the ring strain of the azetidine in Azetidin-3-yl 2-phenylacetate influences its reactivity at different positions is needed. This knowledge will be critical for predicting and controlling the outcomes of various chemical transformations.

Expanding the Scope of Azetidin-3-yl Scaffold Applications in Chemical Biology Research

The unique structural features of the azetidine scaffold make it an attractive platform for the development of chemical tools to probe biological systems. While the biological activity of Azetidin-3-yl 2-phenylacetate itself is not yet well-defined, its derivatives hold considerable promise.

Future Opportunities in Chemical Biology:

Development of Chemical Probes: The Azetidin-3-yl 2-phenylacetate scaffold can be elaborated to create a variety of chemical probes. For example, the incorporation of photoreactive groups could lead to the development of photoaffinity labels for target identification and validation.

Bioorthogonal Chemistry: The strained nature of the azetidine ring could potentially be harnessed in bioorthogonal reactions for applications in chemical biology, such as the labeling of biomolecules in living systems.

Fragment-Based Drug Discovery: The Azetidin-3-yl 2-phenylacetate core could serve as a valuable fragment in fragment-based drug discovery campaigns. Its rigid structure and potential for vectoral elaboration make it an ideal starting point for the development of more complex and potent bioactive molecules.

Target Identification and Validation: The synthesis of libraries of Azetidin-3-yl 2-phenylacetate analogues and their screening against various biological targets will be a crucial step in identifying potential therapeutic applications for this class of compounds.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling azetidin-3-yl 2-phenylacetate in laboratory settings?

- Methodological Answer : Based on structurally related azetidine derivatives and phenylacetate esters, wear nitrile gloves, eye protection (goggles), and lab coats. Use fume hoods to minimize inhalation risks. In case of eye exposure, rinse immediately with water for ≥15 minutes and seek medical attention . For skin contact, wash thoroughly with soap and water. Store in airtight containers in well-ventilated areas away from incompatible materials (strong acids/oxidizers) .

Q. What synthetic routes are reported for azetidin-3-yl 2-phenylacetate or analogous esters?

- Methodological Answer : A common approach involves esterification of azetidine alcohols (e.g., azetidin-3-ol) with activated phenylacetic acid derivatives. For example, guanidinium 2-phenylacetate was synthesized via refluxing phenylacetic acid and guanidine carbonate in 50% ethanol-water, followed by crystallization . Enzymatic esterification using immobilized lipases (e.g., CAL-B) under green chemistry conditions (water-tolerant solvents) is also viable, achieving high yields with reduced environmental impact .

Q. How is the structural integrity of azetidin-3-yl 2-phenylacetate validated post-synthesis?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) to confirm regiochemistry (e.g., -NMR for azetidine proton signals at δ 3.5–4.5 ppm). High-resolution mass spectrometry (HRMS) verifies molecular weight. X-ray crystallography (e.g., SHELXS97/SHELXL97 software) resolves stereochemistry, as demonstrated for guanidinium 2-phenylacetate, which revealed a 1D columnar structure with hydrogen-bonded guanidinium cations .

Advanced Research Questions

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions involving azetidin-3-yl 2-phenylacetate?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, studies on fluorescein 2-phenylacetate hydrolysis identified nucleophilic attack mechanisms, guiding enzyme engineering for catalysis . Molecular dynamics simulations can further assess solvent effects on reaction pathways.

Q. What strategies address discrepancies in crystallographic data for azetidine-containing esters?

- Methodological Answer : Refinement software (e.g., SHELXL97) and validation tools (PLATON) detect anomalies like solvent-accessible voids or anisotropic displacement parameters. In guanidinium 2-phenylacetate, unexpected voids (86.5 ų) lacking water were resolved by re-examining crystallization conditions . Redundant data collection (multiple crystals) and twinning analysis reduce systematic errors.

Q. How do enzymatic vs. chemical synthesis methods compare for azetidin-3-yl 2-phenylacetate derivatives?

- Methodological Answer : Enzymatic methods (e.g., lipase-catalyzed esterification) offer regioselectivity and mild conditions (e.g., 40°C, pH 7–8), reducing side reactions. Process Mass Intensity (PMI) metrics show enzymatic routes have lower E-Factors (waste-to-product ratio) compared to traditional acid-catalyzed methods . However, chemical synthesis allows faster scalability for non-stereosensitive products.

Q. What analytical techniques resolve challenges in quantifying trace impurities in azetidin-3-yl 2-phenylacetate?

- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) achieves ppm-level detection. For example, methyl 2-phenylacetoacetate impurities were quantified using C18 columns with acetonitrile/water gradients and MRM transitions . Differential scanning calorimetry (DSC) further identifies polymorphic impurities in crystalline batches.

Data Contradiction Analysis

Q. How are conflicting toxicity profiles for azetidine derivatives reconciled in safety assessments?

- Methodological Answer : Cross-reference SDS data from multiple vendors (e.g., TCI Europe vs. MedChemExpress) and prioritize peer-reviewed studies. For azetidine-3-carboxylic acid, discrepancies in acute toxicity data were resolved via in vitro assays (e.g., Ames test for mutagenicity) and in vivo LD50 studies in rodent models .

Q. What explains variability in enzymatic esterification yields for phenylacetate esters?

- Methodological Answer : Substrate hydrophobicity and solvent choice critically impact lipase activity. For hex-5-en-1-yl 2-phenylacetate, yields dropped in polar solvents due to enzyme denaturation, while non-polar solvents (e.g., terpenes) improved efficiency by 40% . Pre-immobilization of enzymes on solid supports (e.g., silica) also stabilizes activity across reaction cycles.

Methodological Best Practices

- Crystallography : Use low-temperature (100 K) data collection to minimize thermal motion artifacts. Anisotropic refinement for heavy atoms (e.g., sulfur/oxygen) improves model accuracy .

- Green Chemistry : Adopt immobilized enzymes and bio-based solvents (e.g., limonene) to reduce PMI and waste .

- Safety : Implement real-time gas monitoring for volatile byproducts (e.g., trifluoroacetic acid from related esters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.